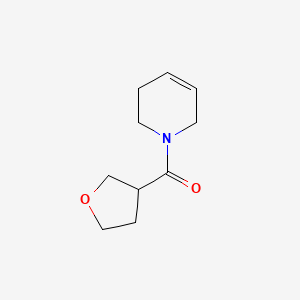![molecular formula C20H24FN3O4S B2716094 N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3-methoxybenzamide CAS No. 899979-20-5](/img/structure/B2716094.png)
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3-methoxybenzamide is a useful research compound. Its molecular formula is C20H24FN3O4S and its molecular weight is 421.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Radiolabeled Antagonist for PET Imaging N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3-methoxybenzamide and its derivatives, notably [18F]p-MPPF, have been extensively studied for their application in positron emission tomography (PET) imaging. [18F]p-MPPF serves as a radiolabeled antagonist for the 5-HT1A receptor, facilitating the study of serotonergic neurotransmission in various animal models and humans. Its development and application cover aspects from radiochemistry to its use in PET imaging to understand the serotonergic system better, including chemistry, animal data through autoradiography and PET, human data with PET, toxicity, and metabolism assessments (Plenevaux et al., 2000).
Potential Brain Imaging Agent Further research into the derivatives of this compound led to the synthesis and characterization of [(18)F]MPP3F. Studies on its biodistribution in mice demonstrated that [(18)F]MPP3F is a promising brain imaging agent for PET, showing significant brain uptake and a favorable brain-to-blood ratio, indicating its potential for neurological studies (Mou et al., 2009).
Antioxidant Properties Compounds containing the this compound scaffold have also been explored for their antioxidant properties. For example, derivatives have been assessed for their ability to scavenge free radicals and reduce ferric ions in vitro, highlighting a potential avenue for research into neuroprotective agents (Malík et al., 2017).
Selective Serotonin 4 Receptor Agonists The exploration of benzamide derivatives, including the mentioned chemical structure, has led to the discovery of selective serotonin 4 (5-HT4) receptor agonists. These compounds have been shown to accelerate gastric emptying and increase the frequency of defecation in animal models, suggesting potential applications in treating gastrointestinal motility disorders (Sonda et al., 2004).
Dopamine D4 Receptor Ligands N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide has been used as a lead compound for developing high-affinity and selective dopamine D4 receptor ligands. Structural modifications of this compound have provided insights into the binding profiles at dopamine D4 and D2 receptors, serotonin 5-HT1A receptors, and adrenergic alpha1 receptors, contributing to our understanding of receptor-ligand interactions and the potential for developing targeted therapies (Perrone et al., 2000).
生化学分析
Biochemical Properties
Role in Biochemical Reactions: This compound interacts with various biomolecules, including enzymes and proteins. Notably, it acts as an inhibitor of human equilibrative nucleoside transporters (ENTs). ENTs play a crucial role in nucleotide synthesis, adenosine regulation, and chemotherapy. Specifically, N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-methoxybenzamide selectively inhibits ENT2 more than ENT1 .
Molecular Mechanism
Mechanism of Action: At the molecular level, this compound exerts its effects through irreversible and non-competitive inhibition of ENTs. It binds to ENT1 and ENT2, altering their function. Molecular docking analyses suggest distinct binding sites for this compound in ENT1 compared to conventional inhibitors .
特性
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O4S/c1-28-17-6-4-5-16(15-17)20(25)22-9-14-29(26,27)24-12-10-23(11-13-24)19-8-3-2-7-18(19)21/h2-8,15H,9-14H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJZMSWACUSMTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-5-chlorothiophene-2-carboxamide](/img/structure/B2716011.png)
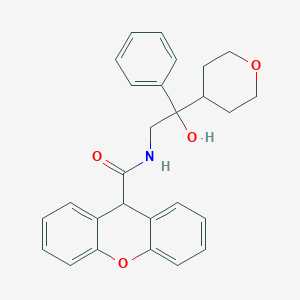
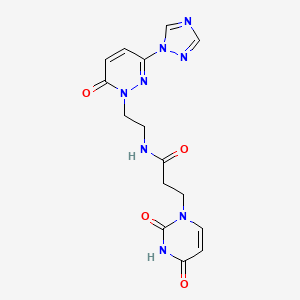
![(Z)-1-benzyl-3-(((4-chlorobenzyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2716015.png)
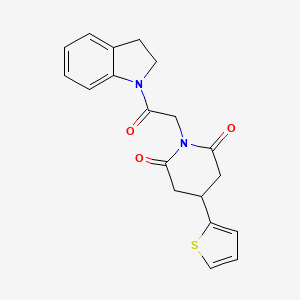
![2-(3-Chloro-4-methoxyphenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethanone](/img/structure/B2716018.png)
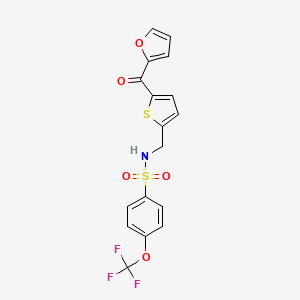
![2-(4-{Imidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)pyrimidine](/img/structure/B2716020.png)

![(3-bromophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2716024.png)
![N-[[2-Fluoro-6-(methanesulfonamido)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2716025.png)
![3-[(4-chlorophenyl)methyl]-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2716028.png)

